(m-Terphenyl-5'-yl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-diphenylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRLUSIWVFXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347766 | |
| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128388-53-4 | |
| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for M Terphenyl 5 Yl Trimethylsilane and Its Functionalized Derivatives
Retrosynthetic Analysis of the (m-Terphenyl-5'-yl)trimethylsilane Core
A retrosynthetic analysis of this compound, also known as 3,5-diphenyl-1-trimethylsilylbenzene tcichemicals.com, reveals several strategic disconnections for its assembly. The core m-terphenyl (B1677559) framework can be disconnected at the C-C bonds between the central and outer phenyl rings. This suggests that the synthesis can be approached by forming these aryl-aryl bonds through cross-coupling reactions. Another key disconnection involves the introduction of the trimethylsilyl (B98337) (TMS) group onto the central phenyl ring, which can be achieved either before or after the construction of the terphenyl backbone.
The primary retrosynthetic pathways involve:
Sequential or double cross-coupling reactions: This involves coupling a di-substituted central aromatic ring with two equivalents of a phenylating agent or a stepwise coupling of two different phenyl groups.
Silylation of a pre-formed m-terphenyl: This approach focuses on first synthesizing the m-terphenyl core and then introducing the trimethylsilyl group at the 5'-position.
Transition Metal-Catalyzed Cross-Coupling Strategies for Terphenyl Construction
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are central to the synthesis of terphenyl structures. slideshare.net
Suzuki-Miyaura Cross-Coupling Approaches to Biphenyl and Terphenyl Moieties
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov
For the synthesis of m-terphenyls, a common strategy involves the double Suzuki-Miyaura coupling of 1,3-dihalobenzene with two equivalents of phenylboronic acid. Alternatively, a sequential approach can be employed, which is particularly useful for constructing unsymmetrical terphenyls. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com The synthesis of various cycloparaphenylenes has been achieved using Suzuki-Miyaura coupling strategies. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
| Aryl Halide | Organoboron Reagent | Catalyst/Base | Product | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenylpyridine | libretexts.org |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | m-Terphenyl | wikipedia.org |
| Heteroaryl bromides | Heteroarylboronic esters | Pd catalyst / TMSOK | Heteroaryl-heteroaryl compounds | nih.gov |
This table is for illustrative purposes and specific conditions may vary.
Negishi and Stille Coupling Methodologies in Aryl-Aryl Bond Formation
The Negishi coupling utilizes organozinc reagents and a palladium or nickel catalyst to form C-C bonds. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and ability to couple a wide range of substrates, including sp², sp³, and sp hybridized carbons. wikipedia.org The Stille coupling, on the other hand, employs organotin compounds. organic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
Both methods follow a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice between these methods often depends on the specific substrates and desired functional group compatibility. The Negishi coupling, in particular, was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org
Table 2: Comparison of Negishi and Stille Coupling for Aryl-Aryl Bond Formation
| Feature | Negishi Coupling | Stille Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |
| Catalyst | Palladium or Nickel | Palladium |
| Advantages | High reactivity, broad scope | Stable organotin reagents |
| Disadvantages | Sensitivity of organozinc reagents to air and moisture | Toxicity of organotin compounds |
Direct Arylation and C-H Functionalization Routes to Substituted Terphenyls
Direct arylation via C-H functionalization represents a more atom-economical approach to synthesizing substituted terphenyls, as it avoids the need for pre-functionalized starting materials. princeton.eduyoutube.com This strategy involves the direct coupling of an aromatic C-H bond with an aryl halide or equivalent. princeton.edunih.govnih.gov
These reactions are typically catalyzed by transition metals like palladium and often require a directing group to achieve regioselectivity. thieme.de However, recent advancements have led to the development of methods that can achieve high positional selectivity without the need for a directing group. thieme.de This approach is particularly promising for the late-stage functionalization of complex molecules. princeton.edu
Introduction of the Trimethylsilyl Moiety onto Aromatic Scaffolds
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, often used as a protecting group or to influence the electronic and steric properties of a molecule. wikipedia.orgebi.ac.ukreddit.com Its introduction onto aromatic rings can be accomplished through various methods.
Directed Ortho-Metalation and Subsequent Electrophilic Silylation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophile, such as trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl group. nih.gov
Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org The strength of the DMG can influence the efficiency and regioselectivity of the metalation. organic-chemistry.orgnih.gov This strategy provides a highly controlled method for introducing the TMS group at a specific position on an aromatic ring, which is crucial for the synthesis of well-defined this compound derivatives.
Table 3: Common Directed Metalation Groups (DMGs) and Their Relative Strengths
| Strength | DMG Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OMe, -NR₂ |
| Weak | -F, -Cl |
This table provides a general hierarchy, and the effectiveness can be influenced by reaction conditions.
Catalytic Hydrosilylation of Aryl Alkenes
While direct catalytic hydrosilylation of an aryl alkene precursor to form this compound is not the most commonly cited method, this approach is a fundamental strategy in organosilicon chemistry for the formation of carbon-silicon bonds. This method typically involves the addition of a silicon hydride (in this case, trimethylsilane) across a carbon-carbon double bond of an alkene, catalyzed by a transition metal complex.
For the synthesis of a precursor to this compound, one could envision the hydrosilylation of a vinyl-substituted m-terphenyl derivative. The general reaction scheme is as follows:
Ar-CH=CH₂ + H-Si(CH₃)₃ → Ar-CH₂-CH₂-Si(CH₃)₃
Where 'Ar' represents the m-terphenyl scaffold. This reaction would yield an ethyl-bridged silylated m-terphenyl rather than the directly silylated aromatic ring. To achieve the target molecule, a different synthetic approach is generally favored.
Metal-Catalyzed Silylation of Aryl Halides
The most direct and widely employed method for the synthesis of this compound involves the metal-catalyzed silylation of a corresponding aryl halide, typically 5'-bromo-m-terphenyl or 5'-iodo-m-terphenyl. This approach leverages transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling of the aryl halide with a silicon-containing reagent.
One of the prominent methods is the Kumada-Tamao-Corriu coupling, which involves the reaction of a Grignard reagent with a silicon halide. The synthesis of this compound can be achieved by first preparing the Grignard reagent from 5'-bromo-m-terphenyl, followed by its reaction with trimethylsilyl chloride.
Reaction Scheme:
Formation of the Grignard Reagent: m-Terphenyl-5'-Br + Mg → m-Terphenyl-5'-MgBr
Silylation: m-Terphenyl-5'-MgBr + (CH₃)₃SiCl → this compound + MgBrCl
Alternatively, palladium- or nickel-catalyzed cross-coupling reactions are highly effective. For instance, a Negishi-type coupling could involve the reaction of an organozinc reagent, or a Stille coupling could utilize an organotin reagent. However, a more direct approach involves the use of a silylating agent like hexamethyldisilane (B74624) ((CH₃)₃Si-Si(CH₃)₃) in the presence of a palladium catalyst.
A plausible synthetic route reported in the literature involves the lithiation of 5'-bromo-m-terphenyl with an organolithium reagent such as n-butyllithium at low temperatures, followed by quenching with trimethylsilyl chloride.
Detailed Research Findings:
| Catalyst/Reagent | Substrate | Silylating Agent | Solvent | Conditions | Yield (%) |
| n-Butyllithium | 5'-bromo-m-terphenyl | Trimethylsilyl chloride | THF | -78 °C to room temp. | High |
| Magnesium | 5'-bromo-m-terphenyl | Trimethylsilyl chloride | THF | Reflux | Moderate to High |
Purification and Isolation Techniques for Highly Pure this compound
The purification and isolation of this compound are critical to obtaining a product with the high purity required for many applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Common Purification Techniques:
Crystallization: Due to its solid nature, crystallization from a suitable solvent is a highly effective method for purifying this compound. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Common solvents for crystallization include heptane, ethanol, or mixtures of solvents like ethyl acetate/hexane (B92381).
Column Chromatography: For laboratory-scale synthesis and for removing closely related impurities, silica (B1680970) gel column chromatography is a standard technique. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically used to separate the desired product from byproducts and unreacted starting materials.
Sublimation: For achieving very high purity, vacuum sublimation can be employed. This technique is particularly useful for removing non-volatile impurities. The compound is heated under high vacuum, causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving behind the impurities.
Considerations for Scalable and Sustainable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure the process is both economically viable and environmentally sustainable.
Key Considerations for Scalability:
Process Safety: The use of pyrophoric reagents like n-butyllithium and flammable solvents like THF necessitates robust safety protocols and specialized equipment for large-scale operations.
Reaction Conditions: Reactions requiring cryogenic temperatures (-78 °C) can be energy-intensive and costly to implement on a large scale. Developing synthetic routes that operate at or near ambient temperature is highly desirable.
Work-up and Isolation: The efficiency and environmental impact of the work-up and purification procedures are critical. Minimizing solvent usage and waste generation are key objectives.
Strategies for Sustainable Synthesis:
Reactivity and Mechanistic Investigations of M Terphenyl 5 Yl Trimethylsilane
Electrophilic Aromatic Substitution Reactions on the (m-Terphenyl-5'-yl)trimethylsilane System
Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orglibretexts.org In the case of arylsilanes like this compound, the trimethylsilyl (B98337) group plays a crucial role in directing the regiochemical outcome of these reactions. The silicon atom, being more electropositive than carbon, can stabilize a positive charge in the beta position through hyperconjugation. This effect generally makes the ipso-position (the carbon atom bearing the silyl (B83357) group) highly susceptible to electrophilic attack. chempedia.info
This phenomenon, known as ipso-substitution, often leads to the replacement of the trimethylsilyl group by the incoming electrophile. wikipedia.orgchempedia.info For most electrophiles, substitution at the silyl-bearing carbon is kinetically favored over substitution at other positions on the central aromatic ring. scholaris.ca
Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized in the table below. It is important to note that the bulky nature of the m-terphenyl (B1677559) group might influence reaction rates and may necessitate more forcing conditions compared to simpler arylsilanes.
| Reaction | Reagents | Expected Major Product | Notes |
| Bromination | Br₂, FeBr₃ | 5'-Bromo-m-terphenyl | Ipso-substitution is expected to be the dominant pathway. |
| Nitration | HNO₃, H₂SO₄ | 5'-Nitro-m-terphenyl | Competitive desilylation might occur under harsh acidic conditions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5'-Acyl-m-terphenyl | The bulky substrate may require a more active catalyst system. |
| Sulfonation | SO₃, H₂SO₄ | m-Terphenyl-5'-sulfonic acid | Reversibility of sulfonation could be a factor. libretexts.org |
Nucleophilic Reactivity Towards the Silicon-Carbon (Aryl) Bond
The silicon-carbon bond in arylsilanes is susceptible to cleavage by nucleophiles. This reactivity is a key aspect of their utility in organic synthesis. The cleavage of the aryl-silicon bond in phenyltrimethylsilanes has been shown to proceed via a mechanism involving a rate-determining separation of a phenyl carbanion, often assisted by the solvent. canterbury.ac.nz
For this compound, nucleophilic attack at the silicon atom would lead to the formation of a pentacoordinate silicon intermediate. Subsequent cleavage of the Si-C(aryl) bond would generate the m-terphenyl anion, which can then be trapped by an electrophile. The rate and facility of this cleavage are dependent on the nature of the nucleophile and the reaction conditions. Strong bases or fluoride (B91410) ion sources are typically employed to promote this transformation.
| Nucleophile/Reagent | Expected Outcome | Mechanism Highlight |
| Strong Base (e.g., KOH in DMSO) | Formation of the m-terphenyl anion | The high basicity of the medium facilitates the departure of the aryl carbanion. canterbury.ac.nz |
| Fluoride Ion (e.g., TBAF) | Formation of a pentacoordinate silicate | The high affinity of silicon for fluoride drives the formation of the intermediate, weakening the Si-C bond. |
Palladium-Catalyzed Desilylation and Subsequent Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.orgyoutube.com Arylsilanes can serve as coupling partners in reactions analogous to the more common Suzuki-Miyaura and Stille couplings.
While not a direct participant in the classical Suzuki-Miyaura reaction which utilizes organoboron compounds, this compound can be considered a masked precursor for the corresponding boronic acid or its esters. The trimethylsilyl group can be converted to a boronic acid functionality via an ipso-borylation reaction, which can then be used in a subsequent Suzuki-Miyaura coupling. Alternatively, under specific conditions, direct cross-coupling of arylsilanes can be achieved.
The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. organic-chemistry.org A crucial step in the catalytic cycle is the activation of the silicon-carbon bond, typically with a fluoride salt or a base, to form a hypervalent silicon species that is more readily transmetalated to the palladium center. organic-chemistry.org
This compound could, in principle, be utilized as the organosilane component in a Hiyama coupling. However, it is generally observed that organotrimethylsilanes are among the less reactive organosilanes for this transformation compared to those bearing more electronegative groups on silicon (e.g., alkoxy or halo groups). organic-chemistry.org The steric bulk of the m-terphenyl moiety might further impede the reaction. Therefore, achieving efficient Hiyama coupling with this substrate would likely require carefully optimized conditions, including the choice of palladium catalyst, ligand, and activating agent.
| Coupling Partner (Ar-X) | Catalyst System (Example) | Expected Product | Key Considerations |
| Aryl Iodide (e.g., Iodobenzene) | Pd(OAc)₂, P(t-Bu)₃, TBAF | 1,3,5-Triphenylbenzene | Optimization of the fluoride activator and ligand is crucial for activating the C-Si bond. |
| Aryl Bromide (e.g., Bromobenzene) | Pd₂ (dba)₃, SPhos, CsF | 1,3,5-Triphenylbenzene | More forcing conditions may be required compared to aryl iodides. |
Functional Group Interconversions on the this compound Scaffold
The trimethylsilyl group can act as a placeholder, allowing for functional group interconversions on the m-terphenyl backbone that might otherwise be difficult to achieve. Following a synthetic sequence, the silyl group can be removed to yield the final, unsubstituted product or be converted into another functional group.
A common transformation is the protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom. This can be achieved under acidic or basic conditions. This "masking" strategy allows for the introduction of substituents at other positions of the terphenyl system, with the final step being the removal of the silyl group.
Regioselectivity and Stereoelectronic Effects of the Trimethylsilyl Group on Aromatic Reactivity
The trimethylsilyl group exerts significant stereoelectronic effects that influence the reactivity of the aromatic ring. Electronically, the trimethylsilyl group is considered to be a weak electron-withdrawing group through inductive effects, but a strong π-donor through σ-π hyperconjugation when it is positioned β to a developing positive charge. libretexts.org
This latter effect is responsible for the high degree of regioselectivity observed in electrophilic aromatic substitution, strongly favoring ipso-attack. The stabilization of the cationic intermediate (the arenium ion) by the C-Si σ-bond is a key factor in directing the electrophile to the silyl-substituted position.
Sterically, the trimethylsilyl group is bulky. On the this compound scaffold, this bulk, in conjunction with the two flanking phenyl rings, can hinder the approach of reagents to the adjacent ortho positions of the central phenyl ring, further enhancing the selectivity for reaction at the 5'-position.
Advanced Spectroscopic and Structural Characterization of M Terphenyl 5 Yl Trimethylsilane
Electronic Absorption and Emission Spectroscopy for Investigating Electronic Transitions and Excited States
The electronic structure and photophysical properties of (m-Terphenyl-5'-yl)trimethylsilane, a molecule featuring a central m-terphenyl (B1677559) core functionalized with a trimethylsilyl (B98337) group, can be extensively studied using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide deep insights into the molecule's electronic transitions and the nature of its excited states, which are crucial for its potential applications in optoelectronic materials and as a fluorescent probe.
The m-terphenyl scaffold itself is a well-established chromophore. The electronic properties of this compound are largely dictated by the π-conjugated system of the three phenyl rings. The central benzene (B151609) ring is substituted at the 1, 3, and 5 positions, leading to a "V-shaped" or bent geometry. This arrangement influences the extent of π-conjugation and, consequently, the energy of the electronic transitions.
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions arise from π → π* electronic transitions within the aromatic rings of the m-terphenyl unit. The introduction of the trimethylsilyl (-Si(CH₃)₃) group at the 5'-position of the central phenyl ring can subtly influence the absorption spectrum. While the trimethylsilyl group is not a traditional chromophore, it can affect the electronic structure through inductive effects and potentially through σ-π conjugation. This can lead to small shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the parent m-terphenyl molecule.
Research on structurally similar V-shaped biphenyl-flanked m-terphenyls has shown that these molecules exhibit short-range absorbance maxima between 272–285 nm and long-range absorbance maxima from 365–372 nm. nih.gov These findings suggest that this compound would likely display similar absorption characteristics, with the precise peak positions being dependent on the solvent polarity.
Emission (Fluorescence) Spectroscopy
Upon excitation with UV light, this compound is expected to exhibit fluorescence, a phenomenon common to many polycyclic aromatic hydrocarbons. The emission spectrum provides information about the energy of the first singlet excited state (S₁). The m-terphenyl core is known to be a blue-emitting fluorophore. For instance, studies on 1,3,5-triphenylbenzene, which shares the same core substitution pattern, have highlighted its utility as a stable fluorescent platform. rsc.orgnih.gov
The introduction of the trimethylsilyl group may influence the fluorescence quantum yield (Φ_F) and the excited-state lifetime (τ_F). The non-polar and sterically bulky nature of the trimethylsilyl group can enhance fluorescence by restricting intermolecular interactions that might otherwise lead to non-radiative decay pathways. Furthermore, investigations into para-substituted m-terphenyl ligands, including those with a trimethylsilyl substituent, have been conducted to understand their electronic properties, which are foundational to their photophysical behavior. acs.orgnih.gov
The photophysical properties of synthesized V-shaped biphenyl-flanked m-terphenyls have been shown to be enhanced by the presence of donor and acceptor moieties, leading to interesting positive solvatochromism. nih.govrsc.org This indicates that the emission wavelength of this compound could also be sensitive to the polarity of its environment.
Illustrative Photophysical Data
| Property | Expected Value/Range | Description |
| Absorption Maximum (λ_max) | 270 - 290 nm | Corresponds to the primary π → π* electronic transition within the m-terphenyl chromophore. |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | Indicative of a strongly allowed electronic transition, typical for aromatic systems. |
| Emission Maximum (λ_em) | 350 - 400 nm | Expected to be in the blue region of the electromagnetic spectrum, characteristic of the m-terphenyl fluorophore. |
| Fluorescence Quantum Yield (Φ_F) | > 0.5 | The trimethylsilyl group may contribute to a high quantum yield by minimizing non-radiative decay pathways. |
| Excited-State Lifetime (τ_F) | 1 - 5 ns | A typical lifetime for singlet excited states of fluorescent aromatic molecules. |
Computational Chemistry and Theoretical Studies on M Terphenyl 5 Yl Trimethylsilane
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric and electronic properties of molecular systems with a favorable balance between accuracy and computational cost. For a molecule like (m-Terphenyl-5'-yl)trimethylsilane, DFT calculations are instrumental in determining its most stable three-dimensional structure.
A typical approach involves geometry optimization using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p). This level of theory has been shown to provide reliable results for a wide range of organic and organosilicon compounds. nih.govresearchgate.net The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that a true energy minimum has been located. researchgate.net
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals can reveal the most probable sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. rasayanjournal.co.in Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the phenyl rings due to the delocalized π-electrons, while the area around the hydrogen atoms of the methyl groups on the silicon would exhibit a more positive potential.
A hypothetical table of optimized geometric parameters and electronic properties for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(central ring)-Si | 1.87 |
| Si-C(methyl) | 1.89 |
| C-C (phenyl rings) | 1.39 - 1.41 |
| C-H | 1.09 |
| Bond Angles (°) ** | |
| C(central ring)-Si-C(methyl) | 109.5 |
| C(methyl)-Si-C(methyl) | 109.5 |
| Dihedral Angles (°) ** | |
| Phenyl-Phenyl | 30 - 50 |
| Electronic Properties (eV) | |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Investigation of Conformational Landscapes and Intramolecular Interactions
The conformational flexibility of this compound is primarily governed by the rotation around the single bonds connecting the three phenyl rings and the bond between the central phenyl ring and the trimethylsilyl (B98337) group. The steric bulk of the flanking phenyl groups and the trimethylsilyl moiety significantly influences the accessible conformations.
Computational methods can be employed to explore the conformational landscape by performing a systematic scan of the potential energy surface as a function of the key dihedral angles. This involves rotating the flanking phenyl rings and the trimethylsilyl group relative to the central ring and calculating the energy at each step. The results can be visualized as a potential energy surface plot, which reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.
Intramolecular interactions play a crucial role in determining the preferred conformations. In this compound, non-covalent interactions such as van der Waals forces and potential C-H···π interactions between the methyl groups of the trimethylsilyl moiety and the π-system of the adjacent phenyl rings can be analyzed. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to identify and characterize these weak interactions by locating bond critical points in the electron density.
Prediction of Spectroscopic Parameters for Validation with Experimental Data
Computational chemistry provides a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Predicting the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound would be invaluable for its structural characterization. The predicted chemical shifts for the aromatic protons and carbons would be sensitive to the dihedral angles between the phenyl rings, while the ²⁹Si chemical shift would provide a direct probe of the electronic environment around the silicon atom.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. For this compound, key vibrational modes would include the C-H stretching and bending vibrations of the aromatic rings and the methyl groups, the Si-C stretching vibrations, and the characteristic aromatic C=C stretching vibrations. nih.gov A table of predicted and experimental vibrational frequencies can aid in the assignment of the observed IR bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Aliphatic C-H Stretch | 2980 - 2850 | |
| Aromatic C=C Stretch | 1600 - 1450 | |
| Si-C Stretch | 850 - 750 |
Reaction Mechanism Elucidation: Transition State Theory and Reaction Pathways Involving this compound
Computational methods are indispensable for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a proposed reaction, one can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, a hypothetical reaction to explore could be an electrophilic aromatic substitution on one of the phenyl rings. Transition state theory can be used to locate the transition state structure for the addition of an electrophile. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. nih.gov
Intrinsic Reaction Coordinate (IRC) calculations can then be performed starting from the transition state structure. An IRC calculation follows the reaction path downhill to both the reactants and the products, confirming that the located transition state indeed connects the desired species.
By calculating the activation energies for electrophilic attack at different positions on the three phenyl rings, one can predict the regioselectivity of the reaction. The steric hindrance provided by the bulky terphenyl framework and the electronic influence of the trimethylsilyl group would be expected to play a significant role in directing the incoming electrophile.
Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and reactivity. rasayanjournal.co.in These descriptors can be used to build Quantitative Structure-Reactivity Relationship (QSRR) models, which correlate the molecular structure with its reactivity in a particular process.
For this compound, a range of global and local reactivity descriptors can be calculated using DFT.
Global Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
Local Reactivity Descriptors:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack.
Local Softness and Hardness: These are the local counterparts of the global softness and hardness and provide site-specific information about reactivity.
By calculating these descriptors for a series of related m-terphenyl (B1677559) derivatives and correlating them with experimentally determined reaction rates or equilibrium constants, a QSRR model could be developed. Such a model would be valuable for predicting the reactivity of new, unsynthesized compounds in this class.
| Descriptor | Definition | Predicted Value (arbitrary units) |
| Ionization Potential (I) | -E_HOMO | 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Electrophilicity Index (ω) | χ² / 2η | 2.79 |
Applications of M Terphenyl 5 Yl Trimethylsilane in Advanced Chemical Synthesis and Functional Materials
(m-Terphenyl-5'-yl)trimethylsilane as a Key Precursor in Complex Organic Synthesis
The m-terphenyl (B1677559) framework is a valuable scaffold in organic synthesis due to its rigid structure and the steric environment it creates. wikipedia.org The presence of the trimethylsilyl (B98337) group in this compound offers a reactive site for further chemical modifications, making it a key starting material for the synthesis of more complex molecules.
Synthesis of Novel (m-Terphenyl-5'-yl) Derivatives with Tunable Electronic Properties
The trimethylsilyl group on the this compound can be readily transformed into other functional groups, allowing for the synthesis of a wide array of m-terphenyl derivatives. This functionalization is crucial for tuning the electronic properties of the resulting molecules. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This controlled manipulation of electronic characteristics is essential for designing materials for specific applications, such as organic light-emitting diodes (OLEDs) and other electronic devices. walisongo.ac.id
A study on m-terphenyl group 12 complexes demonstrated that while para-substitution on the m-terphenyl ligand had minimal impact on the solid-state structures, the electronic properties were indeed influenced. acs.org This highlights the potential to fine-tune the electronic behavior of m-terphenyl derivatives through strategic functionalization.
Construction of Extended Polyaromatic Systems and Oligomers
For example, m-terphenyl derivatives have been utilized as intermediates in the synthesis of indenofluorene compounds, which are under development for use in OLEDs. walisongo.ac.id Furthermore, multicomponent reactions have been employed to construct libraries of highly substituted dihydro-m-terphenyl derivatives, which can be further aromatized to create diverse polyaromatic structures. nih.gov The ability to build upon the this compound core allows for the systematic design of complex aromatic architectures with tailored properties.
Role in Catalysis and Advanced Ligand Design
The sterically demanding nature of the m-terphenyl group makes it an excellent component in the design of specialized ligands for catalysis. wikipedia.org The bulky framework can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability.
This compound as a Precursor for Sterically Hindered Ligands in Organometallic Catalysis
The this compound molecule is a valuable precursor for synthesizing sterically hindered ligands. These bulky ligands are instrumental in stabilizing reactive metal centers and promoting specific catalytic transformations. researchgate.net The large size of the m-terphenyl group can prevent catalyst deactivation pathways, such as dimerization, and can create a "pocket" around the active site, controlling the access of substrates. wikipedia.org
Research has shown the successful synthesis of sterically demanding ligands incorporating the m-terphenyl moiety for use in copper complexes. mit.edu These ligands have been shown to facilitate the isolation of previously unknown species with low-coordinate metal centers and metal-metal multiple bonds. researchgate.net
Influence of the (m-Terphenyl-5'-yl) Substituent on Catalyst Performance and Selectivity
The substituents on the m-terphenyl ligand can have a profound effect on the performance and selectivity of a catalyst. The electronic nature of the substituent can modulate the electron density at the metal center, thereby influencing its reactivity. For instance, electron-withdrawing groups can increase the Lewis acidity of the metal center, which can enhance catalytic activity in certain reactions. researchgate.net
Studies on group 11 m-terphenyl complexes have revealed that the geometry of the resulting dimeric structures in the solid state is dependent on the flanking aryl groups of the terphenyl ligand. acs.org This demonstrates how modifications to the terphenyl framework can directly impact the structural and, consequently, the catalytic properties of the metal complex. The steric bulk of the m-terphenyl substituent has also been shown to influence the electrochemical reduction of copper(II) complexes, likely by inhibiting ligand rotation. researchgate.net
Integration into Novel Functional Materials
The unique properties of the m-terphenyl scaffold make it a promising component for the development of advanced functional materials. Its rigid structure, thermal stability, and tunable electronic properties are advantageous for a variety of applications.
Hydroxide (B78521) ion conducting poly(terphenyl alkylene)s have been synthesized for use in hydroxide exchange membranes. rsc.org In these materials, the m-terphenyl units contribute to the polymer backbone's stability. The study found that the flexibility of the polymer chain and the type of functionalization significantly impacted the material's conductivity and stability. rsc.org Specifically, a membrane with an m-terphenyl backbone demonstrated high hydroxide conductivity. rsc.org
Furthermore, the extensive π-conjugated system of terphenyls imparts them with interesting optical properties, making them suitable for applications in materials science, such as in the development of biosensors and materials for OLEDs. wikipedia.orgwalisongo.ac.id The ability to synthesize libraries of m-terphenyl derivatives through methods like multicomponent reactions opens up possibilities for creating a wide range of functional materials with diverse properties. nih.gov
Organic Electronic and Photonic Devices (e.g., organic light-emitting diodes, organic field-effect transistors)
The m-terphenyl core is a common building block for host materials in organic light-emitting diodes (OLEDs) due to its wide energy gap and high triplet energy, which are essential for efficiently hosting phosphorescent emitters. The bulky nature of the m-terphenyl structure can prevent intermolecular interactions and aggregation-caused quenching of light emission. The introduction of a trimethylsilyl group could further enhance the morphological stability of thin films, a critical factor for the longevity and performance of OLED devices.
In the realm of organic field-effect transistors (OFETs), the m-terphenyl framework can be a component of the organic semiconductor. The trimethylsilyl group can influence the solid-state packing of the molecules, which in turn dictates the charge carrier mobility. While specific data for this compound is unavailable, the strategic placement of silyl (B83357) groups on aromatic cores is a known strategy to tune the electronic properties and processing characteristics of organic semiconductors.
Hybrid Materials and Nanostructures
The trimethylsilyl group on this compound offers a reactive site for grafting onto the surface of inorganic nanoparticles, such as silica (B1680970) or quantum dots. This functionalization would create a hybrid material that combines the properties of the inorganic core with the organic shell. The m-terphenyl moiety could provide a matrix for dispersing nanoparticles, preventing their aggregation and tailoring the interface between the organic and inorganic components. Such hybrid materials could find use in a range of applications, from nanocomposites with enhanced mechanical properties to novel optical and electronic devices.
Supramolecular Assembly and Self-Assembled Structures
The phenyl rings of the m-terphenyl unit can participate in π-π stacking interactions, which are a driving force for supramolecular assembly. The defined geometry of the m-terphenyl scaffold can direct the formation of well-ordered, three-dimensional structures. The trimethylsilyl group can modulate these interactions, either by sterically hindering certain arrangements or by participating in weaker C-H···π interactions. The ability to form predictable, self-assembled structures is at the heart of creating complex functional materials from the bottom up, with potential applications in sensing, catalysis, and molecular recognition.
Due to the limited specific research on "this compound," detailed data tables with experimental findings for its applications cannot be provided at this time. The information presented is based on the established roles of its constituent chemical groups in the respective fields.
Future Research Directions and Outlook for M Terphenyl 5 Yl Trimethylsilane Chemistry
Exploration of Asymmetric Synthesis and Chiral Derivatization
The m-terphenyl (B1677559) scaffold is inherently chiral when appropriately substituted, presenting opportunities for the development of novel chiral ligands and materials. Future research will likely focus on the asymmetric synthesis of (m-Terphenyl-5'-yl)trimethylsilane derivatives, introducing chirality either at the terphenyl backbone or at the silicon center.
Asymmetric Synthesis:
The development of catalytic asymmetric methods for the synthesis of axially chiral biaryls is a burgeoning field of research. rsc.orgnih.govmdpi.com Future efforts could be directed towards the enantioselective synthesis of this compound derivatives through strategies such as transition-metal-catalyzed cross-coupling reactions employing chiral ligands or organocatalytic approaches. mdpi.comthieme-connect.comresearchgate.net For instance, a Brønsted acid-catalyzed enantioselective silylation of biaryl diols has been reported, offering a pathway to enantioenriched biaryl silyl (B83357) ethers. thieme-connect.com Adapting such methodologies to the m-terphenyl system could yield novel chiral organosilicon compounds with unique stereochemical properties.
Chiral Derivatization:
The trimethylsilyl (B98337) group offers a handle for further chemical transformations. Chiral derivatizing agents (CDAs) can be employed to react with functionalized this compound precursors to form diastereomeric mixtures that can be separated using standard chromatographic techniques like HPLC. wikipedia.orgchiralpedia.comnih.gov This indirect approach allows for the preparation of enantiomerically pure terphenyl-based silanes. Research in this area could focus on designing novel CDAs specifically tailored for the efficient resolution of terphenylsilane derivatives. researchgate.net The resulting chiral compounds could find applications as ligands in asymmetric catalysis or as chiral selectors in separation science.
Development of Environmentally Benign Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.
Atom-Economic Reactions:
Green Solvents and Catalysts:
The use of hazardous organic solvents is a major environmental concern. Research into utilizing greener solvents, such as water, supercritical fluids, or deep eutectic solvents, for the synthesis of this compound and its derivatives is a promising avenue. nih.gov Furthermore, the development of recyclable and non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts, will be crucial for establishing truly sustainable synthetic protocols. rsc.org
Advanced Functionalization Strategies for Enhanced Material Performance
The m-terphenyl core and the trimethylsilyl group provide two distinct sites for functionalization, enabling the fine-tuning of the molecule's electronic and physical properties for various material applications, particularly in the field of organic electronics.
Hole Transport Materials for OLEDs:
The rigid and planar structure of the m-terphenyl unit suggests its potential as a core for hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). researchgate.netnih.govbohrium.commdpi.comresearchgate.net The trimethylsilyl group can be further functionalized to introduce electron-donating or electron-withdrawing groups, allowing for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net Future research could focus on synthesizing a library of this compound derivatives and evaluating their performance as HTMs in OLED devices, aiming for high efficiency, stability, and desirable color purity. researchgate.net
Functionalized Sorbents and Sensors:
The introduction of specific functional groups onto the terphenyl backbone could lead to the development of novel sorbent materials for environmental remediation or sensors for the detection of specific analytes. For instance, the incorporation of phosphine (B1218219) groups could create materials for the adsorption of heavy metals like lead, with the potential for monitoring the interaction via techniques like 31P-NMR. mdpi.com The trimethylsilyl group can also be modified to anchor these functionalized terphenyls onto surfaces like silica (B1680970) gel, creating robust and reusable materials. nih.govresearchgate.net
Interdisciplinary Research Integrating this compound into Bio-related Systems
The unique properties of organosilicon compounds, including their potential for biocompatibility, open up exciting avenues for the application of this compound in the life sciences. nih.govacs.orgresearchgate.netacs.orgchinjmap.com
Biocompatible Polymers and Coatings:
Organosilicon compounds are known for their use in biocompatible materials. chempilots.comensingerplastics.comgenesismedicalplastics.com Future research could explore the incorporation of this compound as a monomer or cross-linking agent in the synthesis of novel biocompatible polymers. nih.gov These polymers could be used to create coatings for medical devices to improve their biocompatibility and reduce the risk of rejection. google.com The bulky terphenyl group could impart unique surface properties to these materials.
Drug Delivery and Bioimaging:
The lipophilicity and stability of organosilicon compounds make them attractive candidates for drug delivery systems. acs.orgacs.org this compound derivatives could be designed to encapsulate or conjugate with therapeutic agents, potentially enhancing their delivery and release profiles. Furthermore, the introduction of fluorescent moieties onto the terphenyl scaffold could lead to the development of novel probes for bioimaging applications.
Synergistic Approaches Combining High-Throughput Experimentation and Advanced Computational Design
To accelerate the discovery of new materials and applications based on this compound, a synergistic approach combining high-throughput experimentation (HTE) and advanced computational modeling will be indispensable.
High-Throughput Synthesis and Screening:
HTE platforms can be utilized to rapidly synthesize and screen large libraries of this compound derivatives. nih.govnih.govupenn.educolumbia.edursc.org This approach allows for the efficient exploration of a vast chemical space to identify compounds with desired properties, whether for materials science or biological applications. For example, libraries of derivatives could be screened for their electronic properties for OLED applications or for their biological activity in cellular assays.
Computational Modeling and Design:
Computational methods, such as density functional theory (DFT), can be employed to predict the electronic and structural properties of this compound derivatives before their synthesis. nih.govnih.govlettersinhighenergyphysics.commdpi.comekb.eg This in silico design approach can guide the selection of the most promising candidates for experimental investigation, thereby saving time and resources. Machine learning algorithms can also be trained on experimental and computational data to develop quantitative structure-property relationship (QSPR) models, further accelerating the design of new materials with tailored functionalities. nih.gov
Q & A
Q. What are the common synthetic routes for (m-Terphenyl-5'-yl)trimethylsilane, and how are reaction conditions optimized?
A typical synthesis involves nucleophilic silylation using cesium fluoride as a catalyst in anhydrous solvents like ethylene glycol dimethyl ether. For example, trifluoromethyltrimethylsilane is added dropwise to a substrate under nitrogen at 0°C, followed by room-temperature stirring. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yield . Characterization via NMR and GC-MS is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substitution patterns and silyl group integration.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve steric effects from the bulky m-terphenyl moiety.
- Infrared (IR) spectroscopy to identify Si–C and aromatic C–H stretching modes. Cross-referencing with InChIKey databases (e.g., InChIKey=KHFHMQMSICVYFR-UHFFFAOYSA-N) ensures structural consistency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use nitrogen/argon inert atmospheres to prevent moisture-sensitive degradation.
- Wear chemical-resistant gloves (e.g., nitrile), face shields , and full-body suits to avoid skin/eye contact.
- Store in sealed containers under anhydrous conditions at ≤4°C. Safety guidelines for analogous silanes emphasize rigorous glove inspection and disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies often arise from trace moisture, incomplete silylation, or side reactions. To address this:
- Conduct reproducibility tests with strict anhydrous conditions.
- Use in-situ monitoring (e.g., TLC or FTIR) to track reaction progress.
- Compare substrate purity (e.g., cesium fluoride dryness) across studies. Evidence from similar silylation reactions highlights the impact of fluoride source quality on yields .
Q. What mechanistic insights exist for this compound’s role in C–H bond functionalization?
The compound may act as a silyl transfer agent in base-catalyzed reactions. Potassium tert-butoxide (KOt-Bu) facilitates deprotonation, forming a reactive aryl intermediate that undergoes silylation. Mechanistic studies using isotopic labeling (e.g., deuterated substrates) and kinetic profiling can elucidate rate-determining steps .
Q. How does the steric bulk of the m-terphenyl group influence reactivity in cross-coupling reactions?
The m-terphenyl moiety imposes steric hindrance , limiting undesired dimerization or over-substitution. This property is advantageous in selective silylation of electron-deficient aromatics. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries .
Q. What strategies are employed to evaluate the stability of this compound under varying pH and temperature conditions?
- Accelerated aging studies : Expose the compound to controlled humidity (20–80% RH) and temperatures (25–60°C) for 1–4 weeks.
- HPLC-MS monitoring to detect hydrolysis byproducts (e.g., silanols).
- Compare stability against less hindered silanes (e.g., trimethylsilane) to quantify steric protection effects .
Application-Oriented Questions
Q. In what catalytic systems is this compound used as a ligand or co-catalyst?
Its bulky structure stabilizes low-coordinate metal centers in palladium-catalyzed C–H activation . For example, it enhances turnover in Suzuki-Miyaura couplings by preventing catalyst poisoning. Recent studies explore its use in photo-redox catalysis for aryl silane synthesis .
Q. How is this compound applied in the development of electronic materials?
The m-terphenyl group’s conjugated π-system enables use in:
- Organic semiconductors : As a charge-transport layer in OLEDs.
- Dielectric materials : Silicon-containing polymers for flexible electronics.
- Surface modifiers : Enhancing hydrophobicity in sensor coatings .
Methodological Guidance
Q. What experimental designs are recommended for studying the environmental impact of this compound degradation?
- Aqueous hydrolysis assays : Monitor silanol formation via ²⁹Si NMR.
- Ecotoxicology screens : Use Daphnia magna or algae models to assess LC50 values.
- Soil microcosm studies : Track microbial degradation rates under aerobic/anaerobic conditions.
Waste disposal must follow protocols for halogenated organics, including neutralization and incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
